Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride is a heterocyclic compound that belongs to the imidazopyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of imidazo[1,2-a]pyridines can also vary greatly. Some compounds in this class have been shown to interact with their targets through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Result of Action
The molecular and cellular effects of imidazo[1,2-a]pyridines can vary widely depending on their specific targets and mode of action. Some compounds in this class have been used as inhibitors against degradation of metal surface in acidic media .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride has been explored for its potential in the development of covalent inhibitors . It has been used in the synthesis of novel KRAS G12C inhibitors . The compound interacts with the KRAS G12C protein, a key player in many cancers . The nature of these interactions is covalent, indicating a strong and irreversible bond between the compound and the protein .
Cellular Effects
This compound has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . The compound influences cell function by inhibiting the activity of the KRAS G12C protein, thereby disrupting cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a covalent bond with the KRAS G12C protein . This binding interaction results in the inhibition of the protein’s activity, leading to changes in gene expression and disruption of cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been studied over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method is the condensation of 2-aminopyridines with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable synthetic routes that ensure high yield and purity . These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms, leading to different biological activities.
Imidazo[1,5-a]pyridine: Another related compound with variations in the ring structure, resulting in unique properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and biological activities .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;/h1-5H,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSZMIFJPSJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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